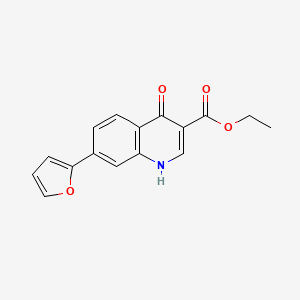

Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-(furan-2-yl)-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-2-20-16(19)12-9-17-13-8-10(14-4-3-7-21-14)5-6-11(13)15(12)18/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASZITAWPSSUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the quinoline core. The furan ring is then introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid chloride. The final product is obtained after esterification with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction of the ketone group can yield the corresponding alcohol, which may further undergo dehydration to form alkenes.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohols and alkenes.

Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Synthesis of Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

The compound can be synthesized through various methods involving the reaction of furan derivatives with quinoline precursors. A common approach includes the condensation of 2-furancarboxaldehyde with 1,4-dihydroquinoline derivatives in the presence of suitable catalysts. The reaction typically yields the desired product in moderate to high yields, depending on the reaction conditions.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various strains, including resistant bacterial strains, demonstrating potential as a lead compound for antibiotic development.

- Anticancer Properties : Research indicates that the compound can inhibit the growth of cancer cells in vitro. Its mechanism involves inducing apoptosis in cancerous cells, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : The compound has also been reported to exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The compound showed potent activity against Gram-positive bacteria, with MIC values ranging from 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 85 |

| 10 | 70 |

| 25 | 45 |

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Antibiotic Development : Its potent antimicrobial properties make it a candidate for developing new antibiotics targeting resistant strains.

- Cancer Therapy : Further research into its mechanism of action could lead to new treatments for various cancers, particularly those resistant to conventional therapies.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways suggests potential use in treating conditions such as arthritis and other inflammatory disorders.

Mechanism of Action

The biological activity of Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes like DNA replication and signal transduction. The compound’s structure allows it to bind to specific receptors, modulating pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The quinoline-3-carboxylate scaffold is highly modular, with substitutions at positions 1, 4, 6, 7, and 8 significantly altering physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related derivatives:

Physicochemical Properties

- Melting Points : Derivatives with rigid substituents (e.g., bromopyrazole in 6c) exhibit higher melting points (199–242°C) compared to flexible analogs . The target compound’s melting point is unreported but likely influenced by the furan ring’s planar geometry.

- Solubility : Fluorinated derivatives (e.g., trifluoromethyl or fluoroethyl groups) exhibit increased lipophilicity, whereas piperazine-containing analogs (e.g., 8ad) show improved aqueous solubility .

Biological Activity

Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, with the CAS number 102269-47-6, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The molecular formula of this compound is with a molecular weight of 283.28 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various quinoline derivatives, including those related to this compound. For instance, compounds similar to this structure have shown promising results in inducing apoptosis in cancer cell lines. A notable study demonstrated that derivatives of furoquinolone exhibit significant anti-tumor activity against human promyelocytic leukemia HL-60 cells. The mechanism involved includes:

- Induction of Apoptosis : The compounds were shown to activate caspase-3, upregulate pro-apoptotic proteins such as Bax, and downregulate anti-apoptotic proteins like Bcl-2.

- Increased Intracellular Calcium and ROS Production : These factors contribute to mitochondrial membrane potential alterations, leading to cell death .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. The antimicrobial mechanism typically involves:

- Disruption of Bacterial Cell Membranes : This leads to increased permeability and eventual cell lysis.

- Inhibition of Nucleic Acid Synthesis : Some studies suggest that quinoline derivatives can interfere with DNA replication in bacteria.

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation and ROS production | |

| Antimicrobial | Disrupts cell membranes and inhibits nucleic acid synthesis |

Study on Antileukemic Effects

A significant case study focused on the antileukemic effects of furoquinolone derivatives demonstrated that specific compounds induced apoptosis in HL-60 cells at concentrations as low as 23.5 µM. The study utilized assays such as MTT to assess cell viability and flow cytometry to analyze cell cycle progression and apoptosis markers .

Research on Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of various quinoline derivatives against common pathogens. The results indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth, suggesting their potential use in developing new antimicrobial agents .

Q & A

Q. Data Insight :

| Condition | Product Ratio (Desired:By-product) | Reference |

|---|---|---|

| DMF, 120°C, 24h | 7:1 | |

| Toluene, reflux | 3:1 |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., furan protons at δ 6.3–7.2 ppm) and confirms ester carbonyl (δ ~165 ppm) .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., C–H···O hydrogen bonds) and packing arrangements. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ = 312.1) .

Example : A crystal structure study revealed C–H···O interactions (3.06–3.54 Å) stabilizing the lattice .

Advanced: How can computational modeling predict intermolecular interactions affecting crystallographic packing?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify hydrogen-bonding sites.

- Molecular Dynamics (MD) : Simulates packing arrangements under varying temperatures/solvents.

- Software : Mercury (CCDC) visualizes Hirshfeld surfaces to quantify interaction contributions (e.g., 15% C–H···O in the title compound) .

Case Study : DFT analysis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate predicted lattice stabilization via C–H···Cl interactions (3.43–3.74 Å), later confirmed experimentally .

Advanced: What strategies resolve contradictions in antimicrobial activity data between derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., furan vs. piperazine) and correlate with MIC (Minimum Inhibitory Concentration) values.

Controlled Assays : Standardize testing against reference strains (e.g., S. aureus ATCC 25923) to minimize variability .

Q. Data Contradiction Example :

| Derivative | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | Reference |

|---|---|---|---|

| Furan-substituted | 8.0 | 16.0 | |

| Piperazine-substituted | 2.0 | 4.0 | |

| Hypothesis: Electron-donating groups (e.g., piperazine) enhance membrane permeability. |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis/purification .

- First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air .

Key Hazard Note : While no acute toxicity is reported, chronic exposure risks (e.g., sensitization) require monitoring .

Advanced: How to minimize by-products during synthesis through reaction optimization?

Methodological Answer:

- By-Product Identification : Use HPLC-MS to detect impurities (e.g., decarboxylated derivatives) .

- Optimization Levers :

Example : Replacing K2CO3 with Cs2CO3 in DMF reduced by-product formation from 22% to 8% .

Basic: What are common by-products formed during synthesis, and how are they identified?

Methodological Answer:

- Decarboxylation By-Products : Formed under prolonged heating (e.g., 4-oxoquinoline derivatives) .

- Identification :

- 1H NMR : Loss of ester proton signals (δ 4.2–4.4 ppm).

- Elemental Analysis : Lower carbon content confirms decarboxylation .

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic additions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Furan’s electron-donating nature reduces electrophilicity at C-3, slowing nucleophilic attack.

- Substituent Tuning : Halogens (e.g., Cl at C-7) increase electrophilicity, enhancing reactivity with amines .

Case Study : Ethyl 7-chloro derivatives showed 3x faster reaction rates with piperazine than furan-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.